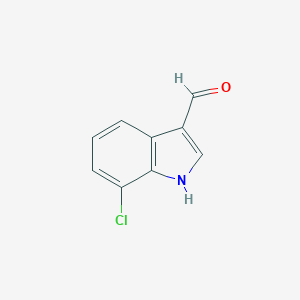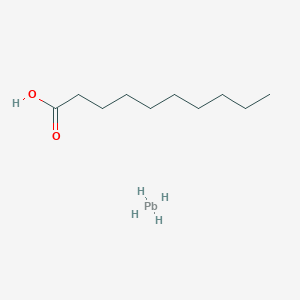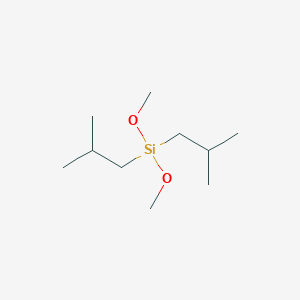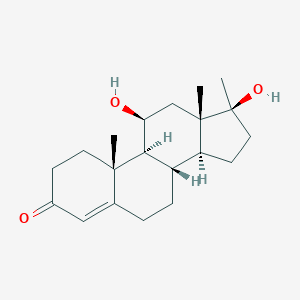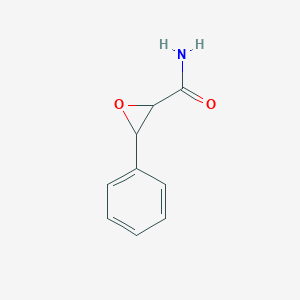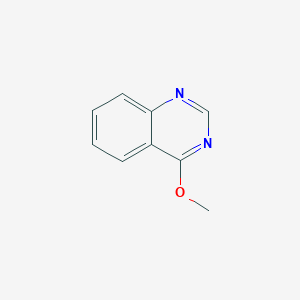
4,4-Dimetil-2-fenil-2-oxazolina
Descripción general
Descripción
4,4-Dimethyl-2-phenyl-2-oxazoline is an 2-aryl-2-oxazoline and has been tested as as ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids. 4,4-Dimethyl-2-phenyl-2-oxazoline forms mildly hygroscopic complexes, of general formulae [ZnX2(ox)2] (ox =4,4-Dimethyl-2-phenyl-2-oxazoline), with ether solutions of [ZnX2] (X = Cl, Br, I). Except ZnI2, which does not form an isolable complex due to steric reasons.
Aplicaciones Científicas De Investigación
Ligando para la reacción de acoplamiento de Suzuki
4,4-Dimetil-2-fenil-2-oxazolina se ha probado como ligando para la reacción de acoplamiento de Suzuki de bromuros de arilo y ácidos ariborónicos . La reacción de acoplamiento de Suzuki es un tipo de reacción de acoplamiento cruzado, utilizada en química orgánica para formar enlaces carbono-carbono. Esta aplicación podría ser particularmente útil en la síntesis de compuestos orgánicos complejos.
Formación de complejos higroscópicos
Este compuesto forma complejos ligeramente higroscópicos, con fórmulas generales [ZnX 2 (ox) 2] (ox = this compound), con soluciones de éter de [ZnX 2] (X = Cl, Br, I) . Estos complejos podrían tener aplicaciones potenciales en ciencia de materiales y catálisis.
Síntesis de sal de amonio-éster
This compound se puede utilizar en la síntesis de una sal de amonio-éster mediante la ruptura del anillo de oxazolina . Esta podría ser una ruta sintética útil para la producción de ciertos tipos de sales u otros compuestos.
Investigación proteómica
Si bien los detalles específicos no están disponibles fácilmente, 2-(2-Metoxifenil)-4,4-dimetil-2-oxazolina, un compuesto relacionado, tiene aplicaciones en la investigación proteómica. Dadas las similitudes estructurales, es posible que this compound también pueda tener aplicaciones en este campo.
Aplicaciones farmacéuticas
El anillo de oxazolina es un grupo funcional común que se encuentra en varias moléculas biológicamente activas, incluidos los productos farmacéuticos. Por lo tanto, this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos.
Aplicaciones agroquímicas
Al igual que las aplicaciones farmacéuticas, el anillo de oxazolina también se encuentra en varios agroquímicos. Esto sugiere que this compound podría tener aplicaciones en el desarrollo de nuevos agroquímicos, como pesticidas o herbicidas.
Safety and Hazards
Mecanismo De Acción
Target of Action
4,4-Dimethyl-2-phenyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . This suggests that its primary targets are aryl bromides and arylboronic acids, which play a crucial role in the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction.
Mode of Action
The compound interacts with its targets (aryl bromides and arylboronic acids) through the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The result of this interaction is the formation of a new carbon-carbon bond between the aryl bromide and the arylboronic acid.
Biochemical Pathways
The Suzuki coupling reaction, facilitated by 4,4-Dimethyl-2-phenyl-2-oxazoline, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary molecular effect of 4,4-Dimethyl-2-phenyl-2-oxazoline’s action is the formation of a new carbon-carbon bond between aryl bromides and arylboronic acids . This bond formation is a crucial step in the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized as a result of the Suzuki coupling reaction.
Action Environment
The action, efficacy, and stability of 4,4-Dimethyl-2-phenyl-2-oxazoline can be influenced by various environmental factors. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base, and it is often performed in an aqueous environment . Therefore, the presence and concentrations of these substances in the environment can affect the compound’s action. Additionally, factors such as temperature and pH could also influence the reaction’s rate and yield.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 4,4-Dimethyl-2-phenyl-2-oxazoline acts as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . The nature of these interactions involves the formation of mildly hygroscopic complexes
Molecular Mechanism
The molecular mechanism of 4,4-Dimethyl-2-phenyl-2-oxazoline involves its role as a ligand in the Suzuki coupling reaction of aryl bromides and arylboronic acids . It forms mildly hygroscopic complexes with ether solutions of [ZnX2] (X = Cl, Br, I)
Propiedades
IUPAC Name |
4,4-dimethyl-2-phenyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSMKDDFAUGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302425 | |
| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19312-06-2 | |
| Record name | 19312-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 4,4-Dimethyl-2-phenyl-2-oxazoline?
A1: 4,4-Dimethyl-2-phenyl-2-oxazoline, often abbreviated as Phox, has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. []
Q2: How does 4,4-Dimethyl-2-phenyl-2-oxazoline behave as a ligand in coordination chemistry?
A2: 4,4-Dimethyl-2-phenyl-2-oxazoline acts as a monodentate ligand, typically coordinating through the nitrogen atom of the oxazoline ring. [, ] For example, it forms a three-coordinate lithium complex with hexamethyldisilylamide, where two Phox molecules coordinate to the lithium center. [] It also forms complexes with zinc halides, adopting a distorted tetrahedral geometry around the zinc center. []
Q3: Can you elaborate on the reactivity of 4,4-Dimethyl-2-phenyl-2-oxazoline in organolithium chemistry?
A3: This compound exhibits interesting reactivity with organolithium reagents. It undergoes regioselective ortholithiation, meaning the lithium preferentially replaces a hydrogen atom on the phenyl ring adjacent to the oxazoline group. [] This lithio intermediate can then react with various electrophiles, such as chalcogens (sulfur, selenium, tellurium) and methyl iodide, offering a route to functionalized derivatives. []
Q4: Are there any applications of 4,4-Dimethyl-2-phenyl-2-oxazoline in catalysis?
A4: While not directly involved in the catalytic cycle, 4,4-Dimethyl-2-phenyl-2-oxazoline serves as a precursor for the synthesis of cycloruthenated complexes. [] These ruthenium complexes demonstrate promising catalytic activity in the reduction of nitroarenes using sodium borohydride as the reducing agent. []
Q5: Are there any computational studies related to 4,4-Dimethyl-2-phenyl-2-oxazoline?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ortholithiation in 4,4-Dimethyl-2-phenyl-2-oxazoline. [] These studies provide valuable insights into the reaction intermediates, transition states, and the influence of solvent and lithium reagent structure on the reaction pathway. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
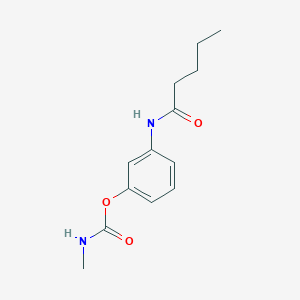
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
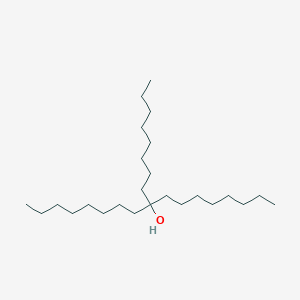
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)


